(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine
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Overview
Description
Preparation Methods
The synthesis of VER-3323 involves the preparation of indoline alkylamine derivatives . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is manufactured and sold under an exclusive license from Vernalis Group plc .
Chemical Reactions Analysis
VER-3323 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not publicly available.
Reduction: Reduction reactions involving VER-3323 are also possible, but specific reagents and conditions are not disclosed.
Substitution: Substitution reactions can occur, particularly involving the bromine atom in the compound’s structure.
Common reagents and conditions for these reactions are not specified in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
VER-3323 has several scientific research applications, including:
Mechanism of Action
VER-3323 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C serotonin receptors . This activation leads to a reduction in food intake, which is believed to be mediated through the modulation of serotonin signaling pathways involved in appetite regulation . The compound has a high affinity for these receptors, with significantly lower affinity for other serotonin receptor subtypes .
Comparison with Similar Compounds
VER-3323 is unique in its high selectivity for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C serotonin receptors . Similar compounds include:
1-(3-chlorophenyl)piperazine (m-CPP): A non-selective 5-hydroxytryptamine 2C serotonin receptor agonist that also reduces food intake.
VER-3323’s uniqueness lies in its oral activity and high selectivity for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C serotonin receptors, making it a valuable tool for studying these receptors’ roles in food intake and potential therapeutic applications .
Properties
CAS No. |
259857-99-3 |
---|---|
Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H15BrN2/c1-8(13)7-14-5-4-9-2-3-10(12)6-11(9)14/h2-3,6,8H,4-5,7,13H2,1H3/t8-/m0/s1 |
InChI Key |
QGRQJMXAQYGAKK-QMMMGPOBSA-N |
SMILES |
CC(CN1CCC2=C1C=C(C=C2)Br)N |
Isomeric SMILES |
C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N |
Canonical SMILES |
CC(CN1CCC2=C1C=C(C=C2)Br)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VER-3323; VER 3323; VER3323; Lopac-V-1889; Lopac V-1889. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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